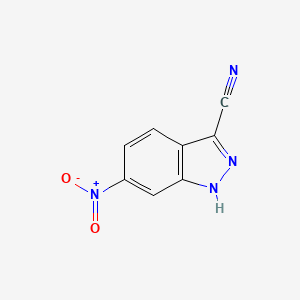

6-Nitro-1h-indazole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

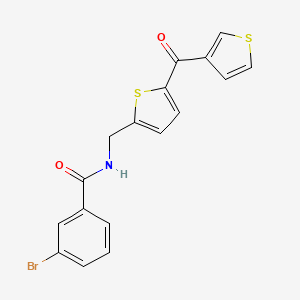

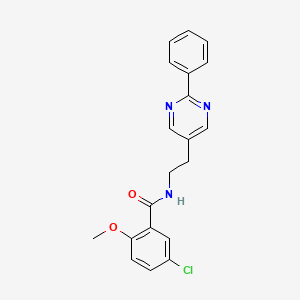

“6-Nitro-1h-indazole-3-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The molecular formula of “6-Nitro-1h-indazole-3-carbonitrile” is C8H5N3O3 .

Synthesis Analysis

The synthesis of 1H-indazoles, including “6-Nitro-1h-indazole-3-carbonitrile”, has been a topic of interest in recent years. The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular weight of “6-Nitro-1h-indazole-3-carbonitrile” is 191.144 Da . The IUPAC Standard InChI of the compound is InChI=1S/C7H5N3O2/c11-10 (12)6-2-1-5-4-8-9-7 (5)3-6/h1-4H, (H,8,9) .

Aplicaciones Científicas De Investigación

Inhibitory Effects on Nitric Oxide Synthases

A series of 7-substituted indazoles, including 1H-indazole derivatives similar to 6-Nitro-1H-indazole-3-carbonitrile, have shown potent inhibitory effects on nitric oxide synthases (NOS). These compounds demonstrate preference for constitutive NOS over inducible NOS, indicating potential applications in regulating nitric oxide production in biological systems (Cottyn et al., 2008).

Applications in Dye Synthesis and Material Science

New derivatives of indazole, synthesized from reactions involving 6-Nitro-1H-indazole, have been explored for their potential as green dyes. These compounds exhibit remarkable photoluminescence properties due to intramolecular charge transfer, suggesting their use in developing materials with specific optical properties (Pordel et al., 2014).

Corrosion Inhibition

Indazole derivatives have been investigated for their corrosion inhibition properties for carbon steel in acidic solutions. The electron-donating effects of these compounds enable them to form protective layers on metal surfaces, demonstrating their application in corrosion protection technologies (Xu et al., 2019).

Fluorescence Properties and Antibacterial Activities

Certain indazole carbonitriles, including those related to 6-Nitro-1H-indazole-3-carbonitrile, have shown strong green fluorescence properties and potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings point to their potential use in developing new antibacterial agents and fluorescence-based applications (Rahmani et al., 2014).

Synthesis of High Explosives

Research on triazolotriazine carbonitriles, which are structurally related to 6-Nitro-1H-indazole-3-carbonitrile, has led to the development of new insensitive high explosives. These compounds demonstrate high thermal stability and insensitivity to impact, friction, and electrical discharge, making them suitable for safer explosive materials (Snyder et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “6-Nitro-1H-indazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, carcinogenicity, and specific target organ toxicity (single exposure) .

Propiedades

IUPAC Name |

6-nitro-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-4-8-6-2-1-5(12(13)14)3-7(6)10-11-8/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKRGSHECGSWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1h-indazole-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)

![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)

![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)

![Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2738027.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)

![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)